The compound 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring a unique structure that combines an isoindole moiety with a pyrazole derivative. This compound exhibits potential applications in various scientific fields, particularly in medicinal chemistry and material sciences.
The compound can be classified as an organic heterocyclic compound due to the presence of both pyrazole and isoindole structures. It falls under the category of substituted pyrazoles, which are known for their diverse biological activities.
The synthesis of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial but can vary based on specific laboratory protocols.
The molecular structure of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione can be represented using various chemical notation systems:
InChI=1S/C15H15BrN6O/c1-10-14(16)11(2)22(20-10)15-19-17-9-21(15)18-8-12-4-6-13(23-3)7-5-12/h4-9H,1-3H3/b18-8+
This representation provides insight into the connectivity and stereochemistry of the molecule.
The compound's exact mass is approximately 374.049072 g/mol . Its structural formula indicates multiple functional groups that contribute to its chemical behavior.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Technical details such as reaction yields and mechanisms are essential for understanding its reactivity.
The mechanism of action for this compound, particularly in biological contexts, may involve interaction with specific enzymes or receptors. For instance:
Data from pharmacological studies can provide insights into its efficacy and specificity.
The physical properties of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione include:
Chemical properties such as solubility, stability under various conditions (pH, temperature), and reactivity with other compounds are critical for practical applications. These properties often dictate the suitability of the compound in different environments.
Due to its structural characteristics, this compound may have applications in several areas:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8